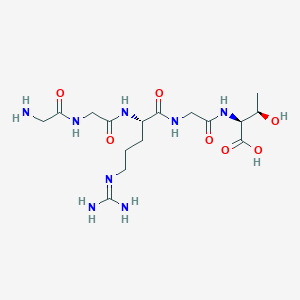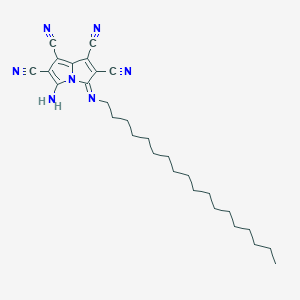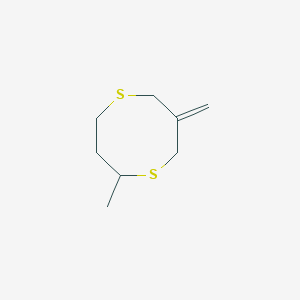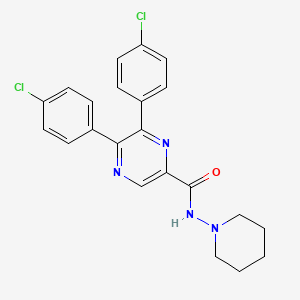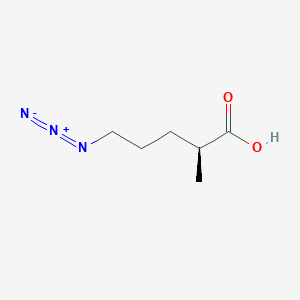
(2S)-5-Azido-2-methylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-Azido-2-methylpentanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the fifth carbon of a 2-methylpentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Azido-2-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S)-5-bromo-2-methylpentanoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Bromo-2-methylpentanoic acid+NaN3→(2S)-5-Azido-2-methylpentanoic acid+NaBr
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-Azido-2-methylpentanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF, DMSO)
Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)
Major Products
Reduction: (2S)-5-Amino-2-methylpentanoic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Cycloaddition: 1,2,3-Triazole derivatives
Applications De Recherche Scientifique
(2S)-5-Azido-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of (2S)-5-Azido-2-methylpentanoic acid largely depends on the context of its use. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via the Huisgen cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-5-Bromo-2-methylpentanoic acid: A precursor in the synthesis of (2S)-5-Azido-2-methylpentanoic acid.
(2S)-5-Amino-2-methylpentanoic acid: A reduction product of this compound.
(2S)-5-Azido-2-methylhexanoic acid: A structurally similar compound with an additional carbon in the backbone.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts specific reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in synthetic chemistry and bioconjugation applications.
Propriétés
Numéro CAS |
499101-12-1 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(2S)-5-azido-2-methylpentanoic acid |
InChI |
InChI=1S/C6H11N3O2/c1-5(6(10)11)3-2-4-8-9-7/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1 |
Clé InChI |
LCBQKSUSPAOOTE-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](CCCN=[N+]=[N-])C(=O)O |
SMILES canonique |
CC(CCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanedioic acid, [(ethoxythioxomethyl)thio]-, diethyl ester](/img/structure/B14235681.png)

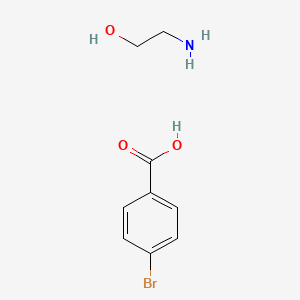
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
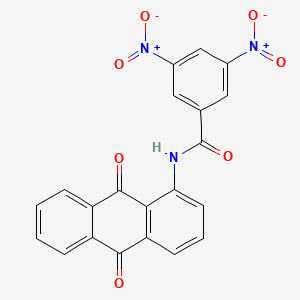
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
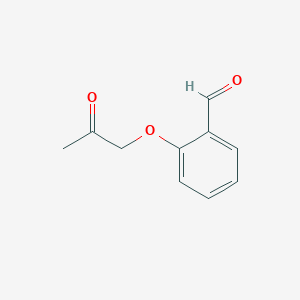
![4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanamide](/img/structure/B14235731.png)
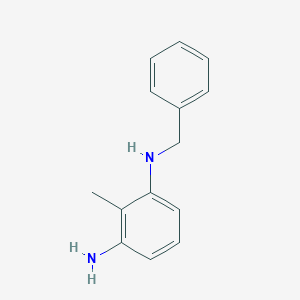
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
